molecular formula C10H11ClF3NO2 B12096274 2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride CAS No. 3832-76-6

2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride

Katalognummer: B12096274
CAS-Nummer: 3832-76-6
Molekulargewicht: 269.65 g/mol
InChI-Schlüssel: RUHKJYUDJXZMFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Trifluoromethyl-L-Phenylalanine is an amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethyl-L-Phenylalanine typically involves the use of phenylacetone as a starting material. The synthetic route includes several steps, such as halogenation, amination, and protection/deprotection of functional groups. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of 3-Trifluoromethyl-L-Phenylalanine may involve large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Trifluoromethyl-L-Phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-Trifluoromethyl-L-Phenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Incorporated into proteins to study protein structure and function using techniques like NMR spectroscopy.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Trifluoromethyl-L-Phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The trifluoromethyl group can enhance the stability and bioactivity of peptides, making them more resistant to enzymatic degradation. This compound may also interact with specific molecular targets and pathways, modulating biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison: 3-Trifluoromethyl-L-Phenylalanine is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly impact its chemical properties and biological activity. Compared to its analogs, this compound may exhibit different reactivity and stability, making it a valuable tool in various research applications .

Eigenschaften

CAS-Nummer

3832-76-6

Molekularformel

C10H11ClF3NO2

Molekulargewicht

269.65 g/mol

IUPAC-Name

2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H

InChI-Schlüssel

RUHKJYUDJXZMFH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.